1,1'-Thiocarbonyldi-2(1H)-pyridone

Overview

Description

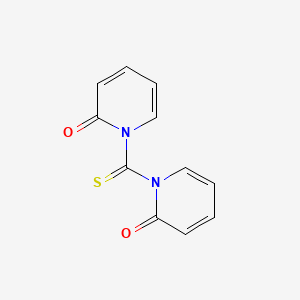

1,1’-Thiocarbonyldi-2(1H)-pyridone is a chemical compound known for its unique structure and reactivity It contains a thiocarbonyl group (C=S) bonded to two 2(1H)-pyridone rings

Preparation Methods

The synthesis of 1,1’-Thiocarbonyldi-2(1H)-pyridone typically involves the reaction of thiophosgene with 2(1H)-pyridone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1’-Thiocarbonyldi-2(1H)-pyridone undergoes various types of chemical reactions, including:

Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiocarbonyl group can yield thiols or other reduced sulfur species.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1,1'-Thiocarbonyldi-2(1H)-pyridone serves as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is instrumental in preparing thio-analogs of thioureas and other derivatives such as sulforaphane and isothiocyanates . The compound's reactivity allows for the introduction of thiocarbonyl functionalities into various organic molecules.

Biological Studies

The compound's ability to react with biological molecules makes it valuable for studying enzyme mechanisms and protein modifications. For instance, it can be used to introduce isothiocyanate groups onto surfaces of nanoparticles for drug delivery applications . This functionalization enhances the reactivity of mesoporous silica nanoparticles, allowing for the attachment of "gatekeeper" molecules that control drug release.

Case Study 1: Functionalization of Mesoporous Silica Nanoparticles

In a study exploring drug delivery systems, researchers utilized this compound to functionalize mesoporous silica nanoparticles. The introduction of isothiocyanate groups facilitated further reactions with primary amines, allowing for the development of advanced drug delivery mechanisms that can respond to specific stimuli .

Case Study 2: Synthesis of Thio-Analogs

Another significant application involved synthesizing thio-analogs of known biologically active compounds using this compound. This research demonstrated how the compound could modify existing drugs to enhance their efficacy and reduce side effects by altering their metabolic pathways .

Mechanism of Action

The mechanism of action of 1,1’-Thiocarbonyldi-2(1H)-pyridone involves its reactivity with nucleophiles and electrophiles. The thiocarbonyl group is highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry and biological studies to modify molecules and study reaction mechanisms.

Comparison with Similar Compounds

1,1’-Thiocarbonyldi-2(1H)-pyridone can be compared with other thiocarbonyl-containing compounds such as 1,1’-Thiocarbonyldiimidazole and 1,1’-Thiocarbonyldi-1,2,4-triazole. These compounds share similar reactivity due to the presence of the thiocarbonyl group but differ in their ring structures and specific applications. The unique structure of 1,1’-Thiocarbonyldi-2(1H)-pyridone makes it particularly useful in certain synthetic and biological contexts.

Biological Activity

1,1'-Thiocarbonyldi-2(1H)-pyridone (CAS No. 102368-13-8) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

This compound features a pyridone ring which is essential for its biological activity. The structure can be represented as follows:

This compound is known to exhibit significant interactions with various biological targets, which contribute to its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in critical cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular metabolism and signaling pathways.

- Receptor Modulation : It can modulate receptor activities, influencing various signaling cascades within cells.

- Induction of Apoptosis : Studies have indicated that it may induce apoptosis in cancer cells through intrinsic and extrinsic pathways .

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines. The cytotoxic effects are often measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.

These values suggest a strong antiproliferative effect against these cancer cell lines.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It exhibits protective effects on erythrocytes, reducing oxidative stress without significant hemolytic activity at concentrations as low as 1 µM . This suggests potential applications in protecting cells from oxidative damage.

Antiviral Activity

In addition to its anticancer properties, this compound has shown antiviral activity against certain viral strains. Preliminary studies indicate that it may inhibit viral replication in cell cultures, although specific IC50 values need further validation .

Study on Cancer Cell Lines

A study focused on the cytotoxicity of this compound against several cancer cell lines demonstrated significant growth inhibition. The study utilized the MTT assay to quantify cell viability after treatment with varying concentrations of the compound over a 48-hour period.

Mechanistic Insights

Further investigations into the mechanism revealed that the compound induces apoptosis via activation of caspases and modulation of Bcl-2 family proteins, which regulate the apoptotic pathway . Flow cytometry analysis confirmed G1 phase arrest in treated cells.

Q & A

Basic Questions

Q. What is the primary synthetic application of 1,1'-Thiocarbonyldi-2(1H)-pyridone in organic chemistry?

This reagent is widely used to convert primary amines to isothiocyanates under mild, neutral conditions. The reaction typically involves dissolving the amine in dichloromethane (DCM) or dimethylformamide (DMF) with 1–3 equivalents of the reagent, stirring at room temperature for 16–24 hours, and purifying via column chromatography. This method avoids harsh acids/bases, making it ideal for sensitive substrates .

Q. What safety protocols are essential when handling this compound?

The compound is classified as a skin/eye irritant (H315, H319) and requires storage at –20°C in an inert atmosphere. Use nitrile gloves, safety goggles, and a fume hood during handling. In case of exposure, flush eyes with water for 15 minutes and seek medical attention .

Q. How is this compound utilized in nanoparticle functionalization?

It enables the synthesis of isothiocyanate-functionalized mesoporous silica nanoparticles (MSNs). Aminated MSNs are treated with the reagent to introduce reactive isothiocyanate groups, which subsequently bind to primary amines (e.g., targeting ligands) without byproducts. This method ensures chemical stability and water tolerance .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing isothiocyanates using this reagent?

Key factors include:

- Solvent choice : DMF improves yields (e.g., 72% for compound 6 in ) compared to DCM due to better solubility.

- Stoichiometry : 3 equivalents of the reagent ensure complete conversion of amines.

- Reaction time : Prolonged stirring (≥16 hours) minimizes unreacted starting material. Substrate steric hindrance and electronic effects (e.g., electron-deficient amines) may require tailored conditions .

Q. How should researchers address contradictory data in reaction efficiency across substrates?

For example, reports 72% yield for a cinnamoyl-pyridine derivative, while other studies show lower yields. Systematic analysis is recommended:

- Compare solvent polarity and substrate steric bulk.

- Use thin-layer chromatography (TLC) or LC-MS to monitor intermediate formation.

- Adjust equivalents of the reagent or employ additives like triethylamine to scavenge byproducts .

Q. What strategies enable the design of dual-target inhibitors using this compound?

The reagent facilitates the synthesis of hybrid molecules (e.g., TG2/HDAC1 inhibitors). After converting a primary amine to an isothiocyanate, it can be coupled with hydroxamic acid derivatives. For instance, compound 3 in showed potent dual inhibition (IC₅₀ = 13.3 µM for TG2). Critical steps include:

- Protecting group selection (e.g., trityl for hydroxamates).

- Sequential reactions to avoid cross-reactivity .

Q. What mechanistic insights explain its utility in synthesizing BODIPY probes?

In , the reagent converted an amine-functionalized BODIPY scaffold to an isothiocyanate for bioconjugation. The reaction preserves the photostability and fluorescence quantum yield of BODIPY, enabling applications in cellular imaging. Key considerations:

- Use anhydrous solvents to prevent hydrolysis.

- Purify intermediates via silica chromatography to remove residual pyridone byproducts .

Q. Methodological Notes

-

Synthesis Example : To prepare 6-isothiocyanate-phenalenone ():

- Dissolve 6-aminophenalenone (5.7 mg, 0.035 mmol) in DCM.

- Add 3 equivalents of this compound (23 mg).

- Stir for 16 hours at room temperature.

- Purify via silica column (ethyl acetate/cyclohexane = 1:1). Yield: 75% .

-

Troubleshooting Low Yields :

Properties

IUPAC Name |

1-(2-oxopyridine-1-carbothioyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c14-9-5-1-3-7-12(9)11(16)13-8-4-2-6-10(13)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMMNJQMGILZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C(=S)N2C=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357403 | |

| Record name | 1,1'-Thiocarbonyldi-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102368-13-8 | |

| Record name | 1,1'-Thiocarbonyldi-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Thiocarbonyldi-2(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.